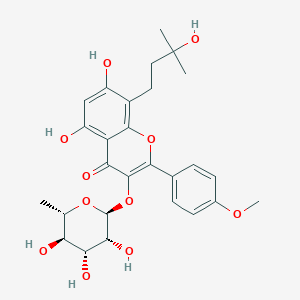
Icaritin 3-O-rhamnoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Icaritin 3-O-rhamnoside is a flavonoid glycoside derived from the traditional Chinese medicinal plant, Herba Epimedii. This compound is known for its potential therapeutic properties, particularly in the treatment of hepatocellular carcinoma (HCC). It is a glycosylated form of icaritin, which has been studied for its immune-modulating and anti-cancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of icaritin 3-O-rhamnoside typically involves the glycosylation of icaritin. This process can be achieved through enzymatic methods using α-L-rhamnosidase and β-glucosidase. These enzymes facilitate the attachment of rhamnose and glucose moieties to the icaritin molecule .
Industrial Production Methods: Industrial production of this compound often employs whole-cell catalysis. This method utilizes recombinant Escherichia coli strains that co-express the necessary enzymes for glycosylation. The whole-cell catalytic system has been shown to efficiently convert icariin to this compound with high yield and reduced costs .
Análisis De Reacciones Químicas
Types of Reactions: Icaritin 3-O-rhamnoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using α-L-rhamnosidase and β-glucosidase.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.
Glycosylation: Enzymatic glycosylation using specific glycosyltransferases.
Major Products: The major products formed from these reactions include icaritin, icariside I, and other glycosylated derivatives .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor for the synthesis of other bioactive flavonoids.
- Studied for its unique chemical properties and reactivity.
Biology:
- Investigated for its role in modulating immune responses.
- Studied for its effects on cellular signaling pathways.
Medicine:
- Demonstrated potential as an anti-cancer agent, particularly in the treatment of hepatocellular carcinoma.
- Shown to have immunomodulatory effects, making it a candidate for immunotherapy .
Industry:
- Used in the development of functional foods and nutraceuticals.
- Potential applications in the pharmaceutical industry for drug development .
Mecanismo De Acción
Icaritin 3-O-rhamnoside exerts its effects through several molecular targets and pathways:
Comparación Con Compuestos Similares
Icariin: Another flavonoid glycoside from Herba Epimedii, known for its osteoprotective and anti-inflammatory properties.
Icariside I: A glycosylated derivative of icaritin with similar anti-cancer and immunomodulatory activities.
Baohuoside I: Another glycosylated flavonoid with potential therapeutic applications
Uniqueness: Icaritin 3-O-rhamnoside stands out due to its specific glycosylation pattern, which enhances its bioavailability and therapeutic efficacy. Its unique ability to modulate immune responses and target specific signaling pathways makes it a promising candidate for further research and development in various therapeutic areas .
Propiedades
IUPAC Name |
5,7-dihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O11/c1-12-19(30)21(32)22(33)26(36-12)38-25-20(31)18-17(29)11-16(28)15(9-10-27(2,3)34)24(18)37-23(25)13-5-7-14(35-4)8-6-13/h5-8,11-12,19,21-22,26,28-30,32-34H,9-10H2,1-4H3/t12-,19-,21+,22+,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKYYFBRCUVEAN-GULSFEPBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CCC(C)(C)O)C4=CC=C(C=C4)OC)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CCC(C)(C)O)C4=CC=C(C=C4)OC)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














